![molecular formula C16H13IO4 B3121924 Methyl 5-iodo-2-((4-methylbenzoyl)oxy)benzenecarboxylate CAS No. 297150-02-8](/img/structure/B3121924.png)
Methyl 5-iodo-2-((4-methylbenzoyl)oxy)benzenecarboxylate
Overview
Description
“Methyl 5-iodo-2-((4-methylbenzoyl)oxy)benzenecarboxylate” is a chemical compound with the CAS number 297150-02-8 . It is used in various chemical reactions and has a molecular weight of 396.177 .
Molecular Structure Analysis
The molecular structure of “Methyl 5-iodo-2-((4-methylbenzoyl)oxy)benzenecarboxylate” consists of a benzene ring substituted with an iodo group at the 5th position and a methoxy group at the 2nd position . The benzene ring is also substituted with a methylbenzoyl group .Physical And Chemical Properties Analysis
“Methyl 5-iodo-2-((4-methylbenzoyl)oxy)benzenecarboxylate” has a density of 1.6±0.1 g/cm3 and a boiling point of 472.7±45.0 °C at 760 mmHg .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of Methyl 5-iodo-2-((4-methylbenzoyl)oxy)benzenecarboxylate, also known as methyl 5-iodo-2-(4-methylbenzoyloxy)benzoate:
Pharmaceutical Development
This compound is often explored in pharmaceutical research due to its potential bioactive properties. Its unique structure, featuring both iodine and ester groups, makes it a candidate for the development of new drugs, particularly in the areas of anti-inflammatory and anticancer therapies .
Organic Synthesis
In organic chemistry, methyl 5-iodo-2-(4-methylbenzoyloxy)benzoate is used as an intermediate in the synthesis of more complex molecules. Its reactivity, especially the iodine atom, allows for various substitution reactions, making it valuable in the creation of novel organic compounds.
Material Science
Researchers in material science utilize this compound to develop new materials with specific properties. Its incorporation into polymers or other materials can enhance characteristics such as thermal stability, mechanical strength, and chemical resistance .
Radiolabeling
The iodine atom in this compound can be replaced with radioactive isotopes, making it useful in radiolabeling studies. This application is particularly important in medical imaging and diagnostic research, where radiolabeled compounds help in tracking biological processes .
Catalysis Research
Methyl 5-iodo-2-(4-methylbenzoyloxy)benzoate is also investigated for its potential as a catalyst or catalyst precursor in various chemical reactions. Its structure can facilitate catalytic processes, including cross-coupling reactions, which are essential in the synthesis of pharmaceuticals and fine chemicals .
Photochemistry
In photochemical research, methyl 5-iodo-2-(4-methylbenzoyloxy)benzoate is explored for its light-absorbing properties. It can be used in the development of photoactive materials and in studies related to photodynamic therapy, where light-induced reactions are used to treat medical conditions.
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properties
IUPAC Name |
methyl 5-iodo-2-(4-methylbenzoyl)oxybenzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13IO4/c1-10-3-5-11(6-4-10)15(18)21-14-8-7-12(17)9-13(14)16(19)20-2/h3-9H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDDBJHZVUICJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)I)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13IO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601249992 | |
Record name | Methyl 5-iodo-2-[(4-methylbenzoyl)oxy]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601249992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-iodo-2-((4-methylbenzoyl)oxy)benzenecarboxylate | |
CAS RN |
297150-02-8 | |
Record name | Methyl 5-iodo-2-[(4-methylbenzoyl)oxy]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=297150-02-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-iodo-2-[(4-methylbenzoyl)oxy]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601249992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.